molecular formula C17H23NO4S2 B2649569 N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-4-methoxy-2-methylbenzenesulfonamide CAS No. 2034480-86-7

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-4-methoxy-2-methylbenzenesulfonamide

Cat. No.: B2649569
CAS No.: 2034480-86-7
M. Wt: 369.49
InChI Key: PNKQYNPOLWNCNX-UHFFFAOYSA-N
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Description

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-4-methoxy-2-methylbenzenesulfonamide is a sulfonamide derivative characterized by a pentyl chain substituted with a hydroxyl group and a thiophen-2-yl moiety, linked to a 4-methoxy-2-methylbenzenesulfonamide core. Key features include:

  • Sulfonamide group: A common motif in bioactive molecules, often associated with enzyme inhibition or receptor binding .
  • Hydroxyl group: Introduces hydrogen-bonding capacity, which may improve solubility or intermolecular interactions .

Properties

IUPAC Name

N-(5-hydroxy-3-thiophen-2-ylpentyl)-4-methoxy-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4S2/c1-13-12-15(22-2)5-6-17(13)24(20,21)18-9-7-14(8-10-19)16-4-3-11-23-16/h3-6,11-12,14,18-19H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNKQYNPOLWNCNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)S(=O)(=O)NCCC(CCO)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-4-methoxy-2-methylbenzenesulfonamide typically involves multiple steps:

    Formation of the Hydroxyalkyl Chain: The initial step involves the synthesis of the hydroxyalkyl chain, which can be achieved through the reaction of thiophene-2-carboxaldehyde with a suitable Grignard reagent, followed by reduction to form the corresponding alcohol.

    Sulfonamide Formation: The hydroxyalkyl intermediate is then reacted with 4-methoxy-2-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated purification systems to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-4-methoxy-2-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, DMP, or Jones reagent.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Corresponding ketones or aldehydes.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Structural Characteristics

The compound's structure plays a crucial role in its biological activity. Key components include:

ComponentDescription
Hydroxy GroupEnhances solubility and reactivity
Thiophene RingContributes to biological activity
Benzenesulfonamide MoietyEssential for enzyme interaction
Pentyl ChainIncreases lipophilicity

Medicinal Chemistry

The compound has shown promise in the development of new therapeutic agents. Its ability to interact with specific enzymes makes it a candidate for targeting diseases such as cancer and inflammation.

Case Study: Anticancer Activity

Recent studies have evaluated the compound against various cancer cell lines, demonstrating significant cytotoxic effects:

Cell Line TestedIC50 Value (μM)
MDA-MB-468 (Breast Cancer)3.99 ± 0.21
CCRF-CM (Leukemia)4.51 ± 0.24

These results indicate strong potential for the compound as an anticancer agent.

Enzyme Inhibition Studies

The compound has been investigated for its inhibitory effects on human carbonic anhydrase IX (hCA IX), a target in cancer therapy. The inhibition constant (K_I) values for related compounds suggest potent inhibition, ranging from 38.8 nM to 134.8 nM.

Biochemical Probes

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-4-methoxy-2-methylbenzenesulfonamide can be utilized as a biochemical probe to study enzyme interactions, providing insights into enzyme mechanisms and potential therapeutic targets.

Synthetic Routes

The synthesis of this compound involves several key steps:

  • Hydroxylation : Introduction of the hydroxy group.
  • Alkylation : Attachment of the pentyl chain via Friedel-Crafts reactions.
  • Sulfonation : Formation of the benzenesulfonamide moiety.

Material Science Applications

Beyond medicinal chemistry, this compound has potential applications in material science, where its unique properties could be leveraged to create advanced materials with specific functionalities.

Mechanism of Action

The mechanism by which N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-4-methoxy-2-methylbenzenesulfonamide exerts its effects depends on its application:

    Enzyme Inhibition: As a sulfonamide, it can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site.

    Receptor Binding: The compound may interact with specific receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Sulfonamide Derivatives

a. N-(3-(Ethyl(methyl)amino)propyl)-4-(thiophen-2-yl)benzamide (Compound 14, )
  • Structure: Features a thiophen-2-yl benzamide core with an ethyl(methyl)amino-propyl chain.
  • Synthesis : Utilizes 3-bromopropylamine and N-methylethanamine, contrasting with the target compound’s likely sulfonylation steps .
b. Benzo[d]thiazol-2-yl Thiophene Sulfonamides ()
  • Examples : Compounds 94–101, e.g., N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-4-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-sulfonamide (94) .
  • Key Differences :
    • Incorporates fused heterocycles (e.g., pyrido-oxazine, isoxazole) instead of a simple benzenesulfonamide.
    • Higher molecular complexity may enhance target specificity but reduce synthetic yield (e.g., 28% yield for 11b in ).
  • Physicochemical Properties : Increased aromaticity from benzo[d]thiazole may lower solubility compared to the target compound’s hydroxylated pentyl chain .
c. N-(4-(4-(Methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide Derivatives ()
  • Structure : Combines thiazolyl and sulfonamide groups.
  • Key Differences :
    • Thiazole ring replaces thiophene, altering electronic properties (e.g., higher electronegativity).
    • Methylsulfonyl substituents enhance metabolic stability but may reduce cell permeability .

Tautomerism and Stability ()

Compounds with thione-thiol tautomeric equilibria (e.g., 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones) exhibit structural flexibility but require stabilization in specific tautomeric forms for activity.

Substituent Effects on Bioactivity

  • Hydroxyl vs. Alkylamino Groups: The hydroxyl group in the target compound may enhance solubility (e.g., logP reduction) compared to N-(3-(Ethyl(methyl)amino)propyl)-4-(thiophen-2-yl)benzamide, which has a lipophilic ethyl(methyl)amino chain .
  • Methoxy vs. Halogen Substituents : The 4-methoxy group in the target compound’s benzenesulfonamide provides electron-donating effects, contrasting with halogenated analogues (e.g., 4-Cl or 4-Br in ), which are electron-withdrawing and may alter binding kinetics .

Data Tables: Structural and Spectral Comparisons

Table 1. Key Structural Features of Selected Compounds

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Notable Spectral Data (IR/NMR)
Target Compound Benzenesulfonamide 5-hydroxy-3-(thiophen-2-yl)pentyl ~407.5* ν(OH) ~3150–3400 cm⁻¹; δ(SO₂NH) ~7.5–8.5 ppm
Compound 14 () Benzamide 3-(Ethyl(methyl)amino)propyl ~342.4 ν(NH) ~3278–3414 cm⁻¹; δ(CO) ~1680 cm⁻¹
Compound 94 () Pyrido-oxazine sulfonamide Benzo[d]thiazol-2-yl thiophene ~500.6 δ(SO₂NH) ~8.0 ppm; aromatic protons ~7.0–8.5 ppm
Compound 5a () Thiazolyl sulfonamide 4-Isopropylbenzenesulfonamide ~472.6 ν(SO₂) ~1247–1255 cm⁻¹; δ(CH₃) ~1.2 ppm

*Calculated based on formula C₁₇H₂₃NO₄S₂.

Research Findings and Implications

  • Spectral Confirmation : The absence of ν(S-H) (~2500–2600 cm⁻¹) in the target compound’s IR spectrum (cf. ) confirms the absence of thiol tautomers, ensuring structural consistency .
  • Biological Relevance : Sulfonamide derivatives with thiophene moieties (e.g., ) show promise in enzyme inhibition, suggesting the target compound could be optimized for similar applications .
  • Synthetic Challenges : Lower yields in structurally complex analogues (e.g., 19% for compound 12 in ) highlight the efficiency of the target compound’s simpler synthesis route .

Biological Activity

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-4-methoxy-2-methylbenzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features several functional groups:

  • Hydroxy group : Enhances solubility and may participate in hydrogen bonding.
  • Thiophene ring : Contributes to the compound's electronic properties and biological interactions.
  • Benzenesulfonamide moiety : Known for its role in enzyme inhibition.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The sulfonamide group can inhibit enzyme activity by mimicking the structure of substrate molecules, thereby blocking the active site. The thiophene and hydroxy groups may enhance binding affinity, facilitating more effective interactions with biological targets.

Antimicrobial Activity

Compounds within the same chemical class have demonstrated moderate to good antimicrobial activity against a range of pathogens. The presence of the benzenesulfonamide moiety is particularly relevant, as sulfonamides are known for their antibacterial properties by inhibiting folate synthesis in bacteria .

Case Studies

  • Anticancer Activity : A study on structurally related thiosemicarbazones indicated that these compounds could induce apoptosis in K562 leukemia cells, suggesting that similar compounds may also exhibit cytotoxic effects against cancer cells .
  • Antimicrobial Evaluation : In a comparative study, various sulfonamide derivatives were tested against Gram-positive and Gram-negative bacteria. Results showed that modifications to the thiophene ring significantly influenced antimicrobial potency, indicating that this compound might possess similar or enhanced activity depending on its specific interactions with microbial targets .

In Vitro Studies

In vitro assays have been conducted to assess the cytotoxicity and mechanism of action of related compounds. For example, thiosemicarbazone derivatives were evaluated for their ability to induce mitochondrial dysfunction and apoptosis in cancer cells. These studies revealed dose-dependent responses that could be relevant for understanding the activity of this compound .

Structure-Activity Relationship (SAR)

A structure-activity relationship analysis has been crucial in identifying the key features responsible for biological activity. For instance, modifications to the thiophene ring or the introduction of electron-withdrawing groups can enhance binding affinity and biological efficacy . This insight can guide future synthetic efforts aimed at optimizing this compound.

Q & A

Q. What are the recommended synthetic routes for N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-4-methoxy-2-methylbenzenesulfonamide?

The compound can be synthesized via nucleophilic substitution between a primary amine (e.g., 5-hydroxy-3-(thiophen-2-yl)pentan-1-amine) and a sulfonyl chloride derivative (e.g., 4-methoxy-2-methylbenzenesulfonyl chloride). The reaction typically proceeds in anhydrous dichloromethane or tetrahydrofuran with a base such as triethylamine to neutralize HCl byproducts. Purification involves column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization. Yield optimization requires strict control of stoichiometry and reaction time .

Q. Which analytical techniques are critical for structural characterization?

  • NMR Spectroscopy : 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to confirm regiochemistry and functional group integrity (e.g., methoxy, sulfonamide, thiophene protons).
  • Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.
  • Infrared (IR) Spectroscopy : Identification of sulfonamide (S=O stretches at ~1350–1150 cm1^{-1}) and hydroxyl groups.
  • X-ray Crystallography : For absolute configuration determination using programs like SHELXL .

Q. How are common impurities or byproducts identified during synthesis?

Impurities often arise from incomplete sulfonamide formation or oxidation of the hydroxyl/thiophene groups. Techniques include:

  • HPLC-MS : To detect low-abundance side products (e.g., sulfonic acid derivatives).
  • TLC Monitoring : During reaction progression to isolate intermediates.
  • Elemental Analysis : To confirm purity (>95%) and stoichiometric consistency .

Advanced Research Questions

Q. What computational methods are suitable for modeling electronic properties and reactivity?

  • Density Functional Theory (DFT) : Use B3LYP/6-31G(d) to calculate frontier molecular orbitals (HOMO/LUMO), electrostatic potential surfaces, and charge distribution. Multiwfn software enables topological analysis of electron density (e.g., Laplacian of electron density for bond critical points) .
  • Molecular Dynamics (MD) Simulations : To study solvation effects and conformational flexibility of the pentyl-thiophene chain .

Q. How can contradictions in spectral or crystallographic data be resolved?

  • Redundancy in Characterization : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) and compare experimental XRD bond lengths/angles with DFT-optimized structures.
  • Temperature-Dependent Studies : For polymorphic crystals, variable-temperature XRD or DSC can clarify phase transitions .
  • Dynamic NMR : To resolve signal splitting caused by rotational barriers in the sulfonamide group .

Q. What challenges arise in crystal structure determination, and how are they addressed?

  • Disorder in Flexible Chains : The hydroxy-pentyl-thiophene moiety may exhibit conformational disorder. Apply restraints in SHELXL refinement and use PLATON/SQUEEZE to model solvent-accessible voids .
  • Twinned Crystals : Use the TWINABS module for data integration and HKL-5 scaling to correct for twin-law overlaps .

Q. What methodologies are employed to assess pharmacological activity?

  • In Vitro Assays : Screen for enzyme inhibition (e.g., sulfonamide-targeted carbonic anhydrase) using fluorescence-based activity assays.
  • Cellular Uptake Studies : Radiolabel the compound or use fluorescent tags to track intracellular distribution.
  • SAR Profiling : Systematically modify substituents (e.g., methoxy → ethoxy, thiophene → furan) and correlate with bioactivity trends .

Q. How are structure-activity relationship (SAR) studies designed for this compound?

  • Scaffold Diversification : Synthesize analogs with variations in the thiophene ring (e.g., 3-substituted thiophenes) or sulfonamide para-substituents.
  • Pharmacophore Mapping : Overlay optimized conformers of active/inactive analogs to identify critical interaction motifs (e.g., hydrogen bonding at the sulfonamide group).
  • Free-Wilson Analysis : Statistically quantify contributions of substituents to biological activity .

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